molecular formula C22H23N5O2S2 B13370968 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370968
M. Wt: 453.6 g/mol
InChI Key: WBMNAJBYBGCMIZ-UHFFFAOYSA-N
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Description

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical entity designed for preclinical research and drug discovery. This compound belongs to the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole chemical class, a heterocyclic system recognized for its diverse and potent pharmacological activities in scientific literature . The molecular structure incorporates a diphenylmethyl group at the 6-position, which may enhance lipophilicity and influence bioactivity, and a 1-(methylsulfonyl)piperidin-4-yl substituent at the 3-position, a moiety often associated with improved solubility and target engagement . Based on studies of structurally related compounds, this specific derivative is hypothesized to exhibit significant cytotoxic and anticancer properties. Analogs within this chemical family have demonstrated mechanisms of action including the inhibition of focal adhesion kinase (FAK) and disruption of tubulin polymerization, making them valuable probes in oncology research . Other research applications for similar compounds include investigations into their antimicrobial and potential antiviral activities . Researchers can utilize this compound as a key intermediate or lead molecule for synthesizing new derivatives, for in vitro target identification, and in mechanistic studies to explore cell signaling pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

6-benzhydryl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-12-18(13-15-26)20-23-24-22-27(20)25-21(30-22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

WBMNAJBYBGCMIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Heterocyclic Core

The core heterocycle, triazolo[3,4-b]thiadiazole , is predominantly synthesized through cyclization of hydrazine derivatives with carbon disulfide and appropriate nitrile or amidine precursors.

Step Description Reagents & Conditions Reference
1 Formation of thiadiazole ring Hydrazine hydrate + CS₂ + base Literature reports (e.g., Zhang & Sun, 1998)
2 Cyclization to form fused ring Heating under reflux Standard heterocyclic synthesis methods

Functionalization to Introduce Diphenylmethyl Group

The diphenylmethyl group is incorporated via nucleophilic substitution at a suitable electrophilic site on the heterocycle, often facilitated by prior halogenation.

Step Description Reagents & Conditions Reference
3 Halogenation (e.g., chlorination) N-chlorosuccinimide (NCS) Typical halogenation protocols
4 Nucleophilic substitution with diphenylmethyl halide Diphenylmethyl chloride or bromide + base Standard alkylation procedures

Attachment of the Piperidinyl and Methylsulfonyl Groups

The piperidinyl moiety bearing the methylsulfonyl group is introduced via nucleophilic substitution or amidation.

Step Description Reagents & Conditions Reference
5 Nucleophilic substitution at nitrogen Piperidin-4-amine + activated heterocycle Typical substitution reactions
6 Sulfonylation of piperidine Methylsulfonyl chloride + base Common sulfonylation protocols

Summary of the Synthesis Pathway

Stage Key Reaction Typical Reagents Purpose
Ring construction Cyclization of hydrazine derivatives Hydrazine hydrate, CS₂ Form heterocyclic core
Functionalization Halogenation NCS or NBS Activate site for substitution
Substituent attachment Alkylation or nucleophilic substitution Diphenylmethyl halides Add diphenylmethyl group
Final modification Sulfonylation Methylsulfonyl chloride Introduce methylsulfonyl group

Chemical Reactions Analysis

Types of Reactions

6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name / ID (Source) 6-Position Substitution 3-Position Substitution Notable Features
Target Compound Diphenylmethyl 1-(Methylsulfonyl)piperidin-4-yl Enhanced solubility, kinase interaction
4a () 4-Chlorophenyl Diphenylmethyl Anti-inflammatory, reduced GI toxicity
4c () 2,4-Dichlorophenyl Diphenylmethyl High analgesic activity
CPNT () 4-Chlorophenyl-pyrazole 2-Naphthoxymethyl Anticancer (Ehrlich ascitic carcinoma)
5a–l () Substituted phenyl (e.g., 4-iodo) 1H-Indol-3-yl Antibacterial, fused indole moiety
7c–e, 8a–b () Nitrophenyl or halogenated phenyl Dimethylphenylamine or spirocyclic ketone TNF-α inhibition, diverse pharmacophores

Key Observations :

  • Diphenylmethyl vs.
  • Methylsulfonyl-Piperidine vs. Indole or Amine Groups : The 3-position methylsulfonyl-piperidine moiety may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to indole () or amine-substituted analogs .

Pharmacological Activities

Anti-Inflammatory and Analgesic Activity
  • Target Compound: No direct data provided in evidence, but structurally similar 4a and 4c () showed 70–80% inhibition of carrageenan-induced edema and 50–60% reduction in pain response (acetic acid writhing test). The methylsulfonyl group may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity compared to non-sulfonylated analogs .
  • Comparison with 8a–b () : Compounds with spirocyclic ketones (e.g., 8a) exhibited TNF-α inhibition (IC₅₀ = 1.2–3.5 μM) , suggesting the target compound’s piperidine group could modulate cytokine pathways differently.
Anticancer Activity
  • CPNT (): Demonstrated 52% tumor growth inhibition in Ehrlich ascitic carcinoma at 50 mg/kg, with minimal hepatic toxicity. The target compound’s diphenylmethyl group may enhance apoptosis via Bcl-2 modulation, similar to fused triazolo-thiadiazoles in .
  • FPNT () : Fluorophenyl analogs showed reduced lipid peroxidation , indicating the target compound’s methylsulfonyl group could further mitigate oxidative stress in cancer cells.
Antimicrobial Activity
  • 5a–l () : Indole-substituted analogs exhibited MIC = 2–8 μg/mL against S. aureus and E. coli. The target compound’s piperidine moiety may improve Gram-negative penetration compared to bulky indole groups.
  • 14a–d () : Dibromophenyl-substituted compounds showed fungicidal activity at 10 μM , suggesting halogenation is critical for antifungal action, which the target compound lacks.

Toxicity Profiles

  • 4a and 4c () : Showed <10% ulcerogenicity in rat models, superior to NSAIDs like indomethacin (40–50%). The target compound’s sulfonamide group may further reduce renal toxicity.
  • CPNT () : Caused mild hepatic inflammation at 50 mg/kg, suggesting the target compound’s diphenylmethyl group requires dose optimization for safety.

Biological Activity

The compound 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole and thiadiazole rings. The method often begins with the reaction of substituted phenyl compounds with thiocarbohydrazide followed by cyclization to form the desired heterocycles.

Research indicates that this compound acts as an orexin type 2 receptor agonist , which is significant for therapeutic applications in sleep disorders and obesity management. The orexin system is crucial in regulating arousal and appetite, making it a target for drug development .

Antifungal Activity

In a study evaluating various derivatives of triazoles and thiadiazoles, compounds similar to this compound exhibited antifungal properties against strains such as Candida albicans and Candida glabrata. The mechanism likely involves disruption of fungal cell wall synthesis or function .

Antitumor Potential

Preliminary screening has suggested that derivatives of this compound may possess antitumor activity . Compounds containing similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Orexin Receptor Agonism

A recent patent highlighted the agonistic effects of this compound on orexin receptors. This study demonstrated its potential in enhancing wakefulness and reducing food intake in animal models .

Study 2: Antifungal Efficacy

In a comparative study of antifungal agents, derivatives related to this compound were tested against multiple Candida strains. Results indicated a significant reduction in fungal viability at specific concentrations, suggesting a promising avenue for treatment .

Research Findings

Activity TypeTarget Organism/ProcessResult/Effect
Orexin ReceptorOrexin Type 2Agonist activity enhancing wakefulness
AntifungalCandida albicansSignificant antifungal activity
AntitumorCancer Cell LinesInduced apoptosis

Q & A

Q. How can isotopic labeling (e.g., ¹⁴C) trace metabolic pathways in pharmacokinetic studies?

  • Radiolabeled Synthesis : Incorporate ¹⁴C at the methylsulfonyl group .
  • Autoradiography : Track metabolite distribution in rodent models .

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